Proven Biochemical Selectivity: 1000-Fold Weaker PCD Inhibition vs. 3-Fluoro-4-hydroxybenzoic Acid
4-Fluoro-3-hydroxybenzoic acid (4-FHB) is a very weak inhibitor of protocatechuate-3,4-dioxygenase (PCD), with a Ki approximately 1000-fold greater than that of its regioisomer 3-fluoro-4-hydroxybenzoic acid (3-FHB) [1]. At pH 7.0, 3-FHB is the most potent PCD inhibitor known with a Ki of 0.3 μM, whereas 4-FHB exhibits negligible inhibition under identical conditions [1]. This stark contrast in inhibitory potency is attributed to the different positioning of the fluorine and hydroxyl substituents, which alters binding interactions within the enzyme active site [1].
| Evidence Dimension | Inhibitory constant (Ki) against protocatechuate-3,4-dioxygenase (PCD) |
|---|---|
| Target Compound Data | Ki ~300 μM (estimated, 1000× > 3-FHB) |
| Comparator Or Baseline | 3-Fluoro-4-hydroxybenzoic acid (3-FHB, CAS 350-29-8) Ki = 0.3 μM |
| Quantified Difference | Approximately 1000-fold higher Ki for 4-FHB |
| Conditions | pH 7.0, PCD from Pseudomonas putida, steady-state kinetics |
Why This Matters
This selectivity is critical for applications where PCD inhibition must be avoided, enabling 4-FHB to be used as a non-interfering probe or building block in enzymatic studies and drug discovery.
- [1] May SW, Phillips RS, Oldham CD. Interaction of protocatechuate-3,4-dioxygenase with fluoro-substituted hydroxybenzoic acids and related compounds. Biochemistry. 1978 May 16;17(10):1853-60. PMID: 656366. View Source
